molecular formula C18H21NO4 B12288094 4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- CAS No. 38848-21-4

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-

Cat. No.: B12288094
CAS No.: 38848-21-4
M. Wt: 315.4 g/mol
InChI Key: YMNCVRSYJBNGLD-UHFFFAOYSA-N
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Description

This compound, commonly known as cephalotaxine (CAS 24316-19-6), is a benzazepine alkaloid isolated from Cephalotaxus species, such as C. wilsoniana and C. harringtonia . Its IUPAC name reflects its complex polycyclic structure, featuring a fused cyclopenta, dioxolo, pyrrolo, and benzazepine framework with a methoxy group at position 2 and a hydroxyl group at position 1. Key properties include:

  • Molecular formula: C₁₈H₂₁NO₄
  • Molecular weight: 315.36 g/mol
  • Stereochemistry: Absolute configuration (1S,3aR,14bS)
  • Physical state: Brownish powder or viscous oil, depending on derivatives
  • Pharmacological role: Acts as a Bronsted base and serves as the parent compound for omacetaxine mepesuccinate, a drug used in chronic myelogenous leukemia (CML) treatment .

Cephalotaxine’s structure is characterized by its seven-membered benzazepine ring fused with oxygen- and nitrogen-containing heterocycles, which are critical for its biological activity .

Properties

IUPAC Name

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCVRSYJBNGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-19-6, 38848-21-4
Record name Cephalotaxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cephalotaxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cephalotaxine, (.+-.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .

Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring-opening of a furan is a key step in its synthesis . Additionally, the compound can participate in Mannich cyclization reactions, forming complex polycyclic structures .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which are used in further synthetic applications and biological studies .

Scientific Research Applications

Pharmacological Applications

Cephalotaxine is primarily recognized for its anticancer properties , particularly in the treatment of myeloid leukemias. Its derivatives have shown promise in inhibiting angiogenesis and protein biosynthesis.

Case Studies

  • Inhibition of Angiogenesis :
    • Cephalotaxine and its derivatives, such as harringtonins , have been studied for their ability to inhibit angiogenesis. A study indicated that these compounds could effectively reduce tumor growth by limiting blood supply to the tumor tissues.
  • Treatment of Chronic Myeloid Leukemia :
    • The semisynthetic formulation of cephalotaxine known as omacetaxine mepesuccinate has undergone clinical trials for treating chronic myeloid leukemia. Results from Phase II/III trials demonstrate its effectiveness in patients resistant to other therapies .

Synthesis and Isolation

Cephalotaxine is primarily extracted from the plant genus Cephalotaxus, commonly known as Plum Yew or Cowtail Pine. Various methods have been developed for its extraction and synthesis:

  • Traditional extraction methods involve solvent extraction techniques from plant biomass.
  • Recent advancements include synthetic routes that yield racemic mixtures of cephalotaxine .

Toxicological Profile

While cephalotaxine exhibits therapeutic potential, its safety profile must be carefully evaluated. Studies indicate that while it has cytotoxic effects on cancer cells, it may also affect normal cells at high concentrations. Therefore, dosage optimization is crucial in clinical settings.

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline Derivatives

Compounds such as 4-(1-Dimethylamino-2,2-dimethylpropyl)pyrrolo[1,2-a]quinoxaline (6c) and 4-(α-Dimethylaminobenzyl)pyrrolo[1,2-a]quinoxaline (6d) share the pyrrolo-quinoxaline core with cephalotaxine but lack the dioxolo and benzazepine moieties . Key differences include:

  • Substituents: 6c features a dimethylaminopropyl group, while 6d has a dimethylaminobenzyl group.
  • Physical properties : 6c is a viscous oil (Rf 0.49), whereas 6d forms pale-yellow needles (mp 116–118°C) .
Compound Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
Cephalotaxine C₁₈H₂₁NO₄ 315.36 Benzazepine-dioxolo-pyrrolo framework Natural product
6c C₁₈H₂₃N₃ 281.40 Pyrrolo-quinoxaline with alkylamine Synthetic derivative
6d C₁₉H₁₉N₃ 289.38 Pyrrolo-quinoxaline with arylalkyl Synthetic derivative

Fused Heterocycles with Dioxolo Groups

4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline (CAS 110103-20-3) shares the dioxolo-isoquinoline substructure but lacks the pyrrolo-benzazepine system. Its molecular formula (C₁₁H₉NO₃) and lower molecular weight (203.19 g/mol) highlight its simpler architecture .

Functional Derivatives

Acetylcephalotaxine

  • Molecular formula: C₂₀H₂₃NO₅
  • Key modification : Esterification of the hydroxyl group at position 1 with an acetyl group .
  • Physicochemical changes : Increased boiling point (481.9°C vs. cephalotaxine’s lower volatility) and altered solubility .

Omacetaxine Mepesuccinate

  • Structure : Cephalotaxine esterified with a succinic acid derivative.
  • Application : FDA-approved for CML, leveraging enhanced bioavailability and kinase inhibition .

Pharmacological Analogs

KT5720 and KT5823

These protein kinase inhibitors (e.g., KT5720 : C₃₃H₂₈N₄O₄) share fused heterocyclic frameworks but differ in functional groups (e.g., epoxy, carboxy esters) and targets (PKA vs. PKG) .

Research Findings and Key Differences

Physicochemical Properties

  • The dioxolo group in cephalotaxine enhances rigidity and hydrogen-bonding capacity compared to simpler pyrrolo-quinoxalines .
  • Substituents like methoxy or nitro groups (e.g., in 4-nitroestrone, CAS 5976-74-9) alter redox potentials and metabolic stability .

Biological Activity

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b] benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- (CAS Number: 38848-21-4) is a complex organic compound with potential therapeutic applications. Its unique molecular structure suggests a variety of biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H21NO4
  • Molecular Weight : 315.36 g/mol
  • Structure : The compound features a bicyclic structure that includes a dioxole moiety and a benzazepine framework.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2. Anticancer Potential

The benzazepine structure is associated with anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown efficacy in targeting cancer cell lines through apoptosis induction.

3. Neuroprotective Effects

Given its potential as a neuroprotective agent, the compound may interact with neurotransmitter systems. Compounds structurally related to benzazepines are known to exhibit effects on serotonin and dopamine receptors, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzazepine derivatives. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 5 to 20 µM for various derivatives .

CompoundIC50 (µM)Cell Line
Derivative A5MCF-7
Derivative B10MCF-7
Derivative C20MCF-7

Case Study 2: Antimicrobial Activity

A comparative analysis of similar compounds revealed moderate antibacterial effects against Bacillus subtilis. The synthesized compounds were tested using agar diffusion methods and showed zones of inhibition ranging from 10 to 15 mm depending on concentration .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound X12Bacillus subtilis
Compound Y15Staphylococcus aureus

The proposed mechanisms for the biological activities include:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Action : May involve modulation of apoptosis pathways and inhibition of angiogenesis.
  • Neuroprotective Action : Potentially through receptor modulation and reduction of oxidative stress.

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